

# A Comparative Analysis of Ceftobiprole and Other Beta-Lactams Against *Haemophilus influenzae*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of the novel cephalosporin, R-95867 (represented by Ceftobiprole), against *Haemophilus influenzae*, benchmarked against other commonly used beta-lactam antibiotics. The data presented is compiled from published research to aid in understanding its potential positioning in the therapeutic landscape.

## Comparative In Vitro Activity

The in vitro efficacy of a beta-lactam antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Ceftobiprole and other beta-lactams against various phenotypes of *Haemophilus influenzae*.

## Table 1: In Vitro Activity of Ceftobiprole and Comparator Beta-Lactams Against *Haemophilus influenzae*

| Antibiotic              | Phenotype            | No. of Isolates | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | MIC Range (µg/mL) |
|-------------------------|----------------------|-----------------|---------------------------|---------------------------|-------------------|
| Ceftobiprole            | β-lactamase-positive | 262             | 0.06                      | 0.25                      | 0.008 - 8.0       |
|                         | β-lactamase-negative | 40              | 0.03                      | 0.25                      | 0.008 - 8.0       |
| BLNAR                   | 19                   | 0.5             | 2.0                       | 0.008 - 8.0               |                   |
| Ceftriaxone             | β-lactamase-positive | 262             | 0.03                      | 0.06                      | ≤0.004 - 0.25     |
|                         | β-lactamase-negative | 40              | 0.015                     | 0.03                      | ≤0.004 - 0.25     |
| BLNAR                   | 19                   | 0.12            | 0.25                      | ≤0.004 - 0.25             |                   |
| Amoxicillin-Clavulanate | β-lactamase-positive | 262             | 0.25                      | 0.5                       | ≤0.015 - >32      |
|                         | β-lactamase-negative | 40              | 0.12                      | 0.25                      | ≤0.015 - >32      |
| BLNAR*                  | 19                   | 1.0             | 4.0                       | ≤0.015 - >32              |                   |

\*BLNAR: β-lactamase-negative, ampicillin-resistant[1][2]

**Table 2: Comparative Activity of Ceftobiprole and Cefepime Against Specific *H. influenzae* Strains\***

| Antibiotic   | Strain               | Phenotype            | MIC (mg/L) |
|--------------|----------------------|----------------------|------------|
| Ceftobiprole | Strain 1             | β-lactamase-negative | 0.5        |
| Strain 2     | β-lactamase-positive | 0.5                  |            |
| Cefepime     | Strain 1             | β-lactamase-negative | 2.0        |
| Strain 2     | β-lactamase-positive | 8.0                  |            |

\*Data from a rabbit meningitis model study[3][4]

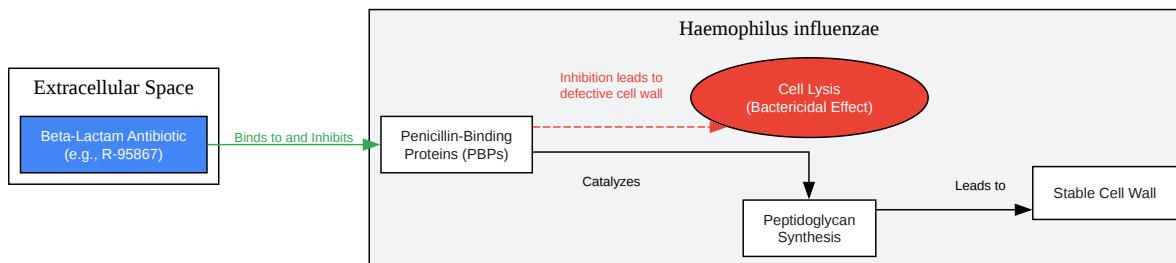
## Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies used in the cited studies.

### Broth Microdilution Method (According to CLSI Guidelines)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

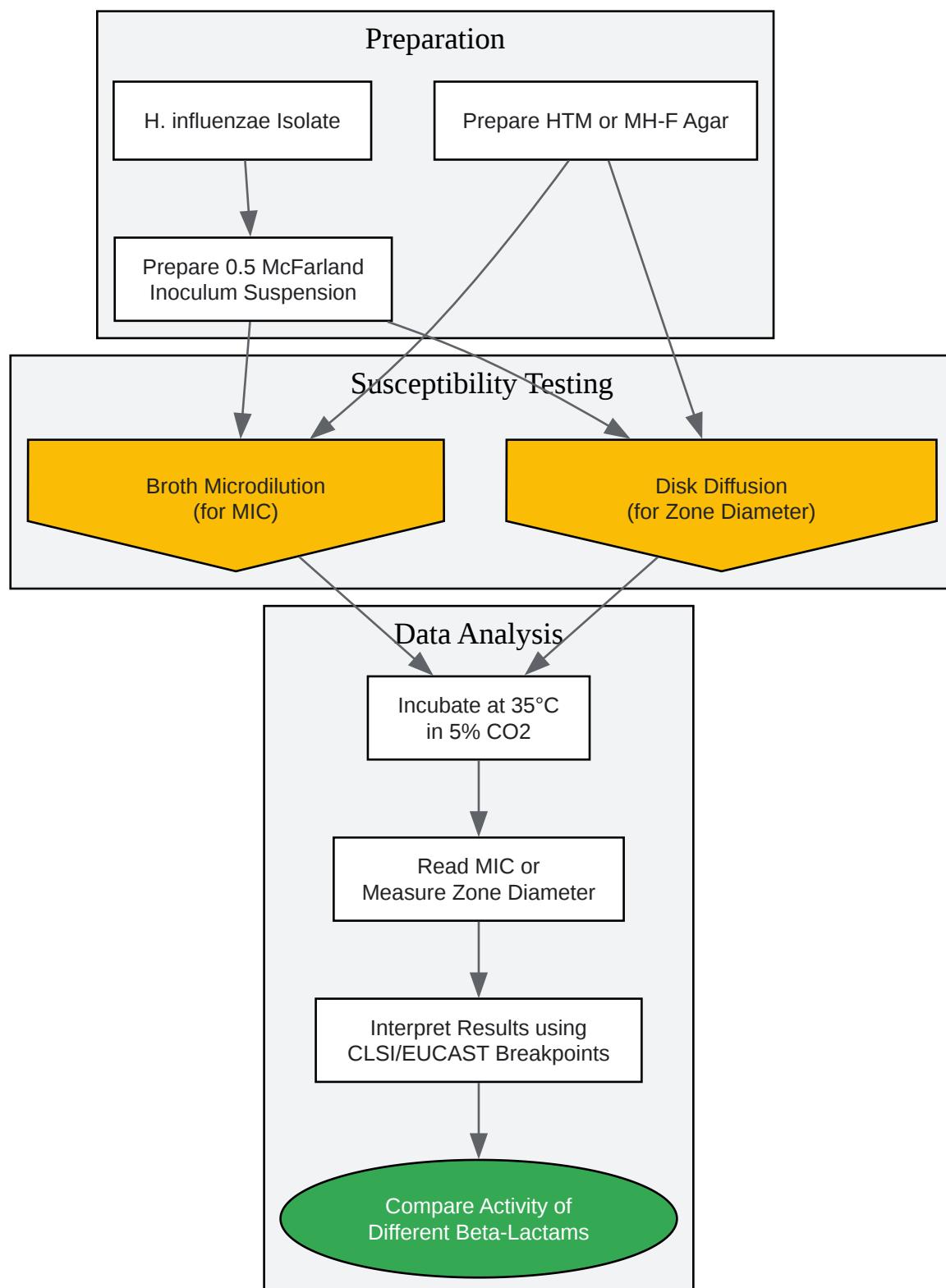
- Medium Preparation: Haemophilus Test Medium (HTM) broth is prepared and dispensed into microdilution trays.[5][6]
- Inoculum Preparation: A suspension of the *H. influenzae* isolate is prepared in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microdilution tray.[5]
- Antimicrobial Agent Dilution: The beta-lactam antibiotics are serially diluted in the HTM broth to obtain a range of concentrations.
- Incubation: The inoculated trays are incubated at 35°C in a 5% CO<sub>2</sub> atmosphere for 16-20 hours.[7]
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Quality Control: Standard quality control strains, such as *Haemophilus influenzae* ATCC 49247 and ATCC 49766, are tested concurrently to ensure the accuracy of the results.[5]


### Disk Diffusion Method (According to EUCAST Guidelines)

The disk diffusion method is used to assess the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

- Medium Preparation: Mueller-Hinton agar supplemented with 5% defibrinated horse blood and 20 mg/L  $\beta$ -NAD (MH-F) is used.[7][8]
- Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.[5]
- Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the MH-F agar plate.[5]
- Disk Application: Paper disks impregnated with a specific concentration of the beta-lactam antibiotic are placed on the agar surface.[5]
- Incubation: The plates are incubated at 35-37°C in a 5% CO<sub>2</sub> atmosphere for 18-20 hours.[7]
- Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on the zone diameter breakpoints established by EUCAST.[5]

## Mechanism of Action and Resistance


Beta-lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.



[Click to download full resolution via product page](#)

Mechanism of action of beta-lactam antibiotics against *H. influenzae*.

Resistance to beta-lactams in *H. influenzae* can arise through two primary mechanisms: the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the drug.

[Click to download full resolution via product page](#)

General workflow for antimicrobial susceptibility testing.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Activities of Ceftobiprole, a Novel Broad-Spectrum Cephalosporin, against *Haemophilus influenzae* and *Moraxella catarrhalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of ceftobiprole, a novel broad-spectrum cephalosporin, against *Haemophilus influenzae* and *Moraxella catarrhalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Ceftobiprole Activity against a Variety of Gram-Negative Pathogens, Including *Escherichia coli*, *Haemophilus influenzae* ( $\beta$ -Lactamase Positive and  $\beta$ -Lactamase Negative), and *Klebsiella pneumoniae*, in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ceftobiprole activity against a variety of gram-negative pathogens, including *Escherichia coli*, *Haemophilus influenzae* ( $\beta$ -lactamase positive and  $\beta$ -lactamase negative), and *Klebsiella pneumoniae*, in a rabbit meningitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicd.ac.za [nicd.ac.za]
- 6. Antimicrobial Susceptibility Survey of Invasive *Haemophilus influenzae* in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. *Haemophilus influenzae* blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Media Preparation [eucast.org]
- To cite this document: BenchChem. [A Comparative Analysis of Ceftobiprole and Other Beta-Lactams Against *Haemophilus influenzae*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669649#r-95867-versus-other-beta-lactams-against-haemophilus-influenzae>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)